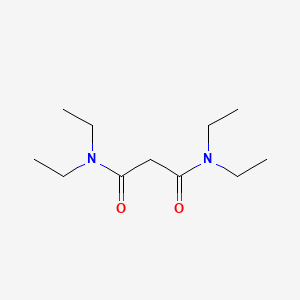

N,N,N',N'-Tetraethylmalonamide

Description

Contextual Significance in Chemical Research

The primary significance of N,N,N',N'-Tetraethylmalonamide in chemical research lies in its application as a ligand in coordination chemistry, particularly for the separation of f-block elements. The selective complexation of trivalent transplutonium ions over lanthanide ions presents a considerable challenge due to the chemical similarities between these two families of elements. researchgate.netacs.org TEMA and other malonamides are investigated for their potential to act as selective extractants in processes related to the partitioning of nuclear waste. acs.org The design of optimized donor ligands is crucial for the selective extraction of actinides from nuclear waste, and understanding the electronic and molecular structures of the resulting actinide complexes is a key area of investigation. acs.org

Historical Perspective of Malonamide (B141969) Ligands in Coordination Chemistry

The use of malonamide ligands in coordination chemistry is historically linked to the development of solvent extraction processes for the reprocessing of spent nuclear fuel. iaea.orgiaea.org Since the 1940s, solvent extraction has been the preferred method for the large-scale, continuous, and remote separation of uranium, plutonium, and fission products. iaea.org The PUREX (Plutonium and Uranium Recovery by Extraction) process became the standard for commercial reprocessing. iaea.org

In the latter half of the 20th century, research efforts intensified to develop processes for the partitioning of minor actinides (like americium and curium) from high-level liquid waste, which also contains chemically similar lanthanides. kit.edu This led to the development of processes like DIAMEX (Diamide Extraction), which utilizes malonamide extractants. kit.edutandfonline.com These "CHON" extractants, containing only carbon, hydrogen, oxygen, and nitrogen, have the advantage of being completely incinerable. Malonamides like TEMA were selected for their ability to co-extract trivalent actinides and lanthanides from nitric acid media. kit.edutandfonline.com The research into malonamides has been a part of broader European research programs aimed at developing advanced nuclear fuel recycling strategies. kit.edutandfonline.com

Scope and Objectives of the Research Outline

The scope of research on this compound is primarily focused on its coordination chemistry with f-block elements to support the development of advanced separation technologies. The main objectives of this research field include:

Synthesis and Characterization: The development of reliable methods for the synthesis of TEMA and its metal complexes. osti.gov This includes the characterization of these compounds using various analytical techniques to understand their fundamental properties.

Structural Elucidation: The determination of the solid-state and solution-state structures of TEMA complexes with lanthanides and actinides. researchgate.netacs.org This is often achieved through single-crystal X-ray diffraction and spectroscopic methods like EXAFS (Extended X-ray Absorption Fine Structure). researchgate.netacs.org

Understanding Coordination Behavior: Investigating how TEMA coordinates with different metal ions, including the stoichiometry, geometry, and nature of the metal-ligand bonding. osti.govchemrxiv.org This includes studying how factors like ionic radius influence the coordination across the lanthanide series. osti.gov

Thermodynamics of Complexation: Quantifying the stability and selectivity of TEMA for specific metal ions, which is crucial for predicting its performance in separation processes.

Solvent Extraction Studies: Evaluating the efficiency of TEMA as an extractant in liquid-liquid extraction systems for the separation of actinides from lanthanides.

Detailed Research Findings

The coordination chemistry of this compound with lanthanides has been a subject of detailed investigation. A significant aspect of this research is the determination of the crystal structures of the resulting complexes. These studies provide valuable insights into the bonding and structural arrangement of the TEMA ligand around the metal center.

For instance, the crystal structures of the tris(nitrato) this compound complexes of neodymium (Nd) and ytterbium (Yb) have been determined by X-ray diffraction. researchgate.netacs.org The crystallographic data for these complexes reveal distinct structural parameters.

In the solid state, the coordination environment around the metal ion is of particular interest. For the neodymium complex, the metal center is coordinated by the TEMA ligands. researchgate.net In solution, studies have shown that the coordination polyhedron for lanthanides from neodymium to holmium is similar to that observed in the solid-state structure of the Nd(NO₃)₃(TEMA)₂ complex. researchgate.net However, for the heavier lanthanides like ytterbium and lutetium, a notable elongation of one of the nitrate-oxygen bonds is observed in the solvent phase. researchgate.net Furthermore, comparisons between the neodymium and americium complexes of TEMA in ethanol (B145695) have indicated similarities in their coordination spheres, which is a crucial finding for the development of actinide/lanthanide separation processes. researchgate.net

The synthesis of these complexes typically involves the reaction of the corresponding lanthanide nitrate (B79036) salt with the TEMA ligand in a suitable solvent system. osti.gov For example, the synthesis of lanthanide-TMMA (N,N,N',N'-tetramethylmalonamide, a close analog of TEMA) complexes has been achieved by layering a solution of the lanthanide chloride in methanol (B129727) with a solution of the ligand, followed by slow evaporation. osti.gov

Interactive Data Table of Crystallographic Data for TEMA Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Nd(NO₃)₃(TEMA)₂ | C₂₂H₄₄N₈NdO₁₂ | Monoclinic | P2₁ | 11.2627(4) | 20.5992(8) | 22.2126(8) | 90 | 102.572(1) | 90 | 6 | researchgate.net |

| Yb(NO₃)₃(TEMA)₂ | C₂₂H₄₄N₈O₁₂Yb | Orthorhombic | P2₁2₁2₁ | 9.3542(1) | 18.1148(2) | 19.7675(2) | 90 | 90 | 90 | 4 | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

N,N,N',N'-tetraethylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12(6-2)10(14)9-11(15)13(7-3)8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHWPWJSSJEQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338892 | |

| Record name | N,N,N',N'-Tetraethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33931-42-9 | |

| Record name | N,N,N',N'-Tetraethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetraethylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Reaction Pathways of N,n,n ,n Tetraethylmalonamide

Established Synthetic Routes for Tetraalkylmalonamides

Traditional methods for forming the amide bonds in tetraalkylmalonamides involve the reaction of a secondary amine, such as diethylamine (B46881), with a derivative of malonic acid. The general reactivity for these starting materials increases in the order: esters < anhydrides < acyl chlorides. masterorganicchemistry.com

The use of malonyl chloride is one of the most common and accepted routes for synthesizing malonamides. sci-hub.se This is due to the high reactivity of acyl chlorides, which allows for rapid coupling with amines. sci-hub.se The reaction between malonyl chloride and two equivalents of diethylamine produces N,N,N',N'-Tetraethylmalonamide. fishersci.co.uk

The general reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. libretexts.org A second equivalent of the amine acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt. libretexts.org Due to the high reactivity, these reactions are often conducted at low temperatures (e.g., ice-cold conditions) to control the reaction rate. sci-hub.se One reported synthesis of TEMA using this method yielded a pale yellow oil after vacuum distillation. fishersci.co.uk

| Starting Materials | Product | Yield | Reference |

| Malonyl chloride, Diethylamine | This compound | 39% | fishersci.co.uk |

This interactive table summarizes the yield for the synthesis of TEMA via the acyl chloride route.

Acid anhydrides serve as another class of activated carboxylic acid derivatives for the synthesis of amides. libretexts.org Their reactions are mechanistically similar to those of acyl chlorides but are generally less vigorous. libretexts.org When an amine reacts with an acid anhydride (B1165640), the nucleophilic amine attacks one of the carbonyl carbons. libretexts.org This leads to the formation of a tetrahedral intermediate that subsequently breaks down, yielding the amide and a carboxylate anion as the leaving group. masterorganicchemistry.comlibretexts.org The byproduct of this reaction is a molecule of carboxylic acid, in contrast to the HCl formed from acyl chlorides. libretexts.org

For malonic systems, malonic anhydride can be reacted with an amine to yield a monoamide. google.com To form the full diamide (B1670390), more forcing conditions would be required. google.com The reaction of an amine with a cyclic anhydride like malonic anhydride is facile due to the strain in the four-membered ring. google.com

The direct reaction of esters with amines to form amides is also a viable, though often more demanding, synthetic route. masterorganicchemistry.com This method is generally less efficient than using acyl chlorides or anhydrides because the alkoxy group (RO⁻) of the ester is a poorer leaving group than a halide or a carboxylate. masterorganicchemistry.com Consequently, these reactions often require heat or catalysis to proceed at a reasonable rate. masterorganicchemistry.com The reaction of dialkylmalonates, such as diethyl malonate, with ammonia (B1221849) or primary/secondary amines can produce malonamides. sci-hub.se This aminolysis of the ester involves the nucleophilic attack of the amine on the ester's carbonyl carbon, forming a tetrahedral intermediate which then eliminates an alcohol molecule to give the amide. masterorganicchemistry.com

Recent advancements have seen the development of catalytic systems, such as those using ruthenium-pincer complexes, that can facilitate the amidation of esters under neutral conditions, producing H₂ as the only byproduct instead of an alcohol. acs.orgnih.gov

Advanced Synthetic Approaches and Optimization

To overcome the limitations of classical methods, such as harsh conditions or low yields, advanced synthetic approaches have been developed. These often involve the use of coupling agents that activate the carboxylic acid group of malonic acid directly, allowing for a one-pot reaction with the amine under milder conditions. synplechem.com

Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group. chemistry.coachpeptide.com The addition of activating agents such as 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance efficiency and suppress side reactions. nih.gov A high-yield synthesis of TEMA has been reported using an amide coupling approach starting from malonic acid and diethylamine in the presence of hydroxybenzotriazole (B1436442) and triethylamine, achieving a significantly higher yield than the malonyl chloride method. nih.gov

| Starting Materials | Coupling/Activating Agents | Product | Yield | Reference |

| Malonic acid, Diethylamine | Hydroxybenzotriazole, Triethylamine | This compound | 84% | nih.gov |

This interactive table presents data on an advanced synthesis of TEMA.

Green Chemistry Principles in TEMA Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of TEMA. A key development in this area is the use of mechanochemistry. nih.gov Mechanochemical synthesis involves using mechanical force, such as ball milling or grinding, to induce chemical reactions, often in the absence of a solvent. cnr.itrsc.org

This solvent-free approach is an eco-friendly alternative to conventional solution-phase synthesis, reducing waste and energy consumption. nih.gov The mechanochemical synthesis of this compound has been demonstrated as a viable green methodology. nih.govucm.es These solid-state reactions are activated by the high local temperatures and pressures generated at the point of impact between milling balls, which can drive reactions that are difficult to achieve through conventional heating. cnr.it

Mechanistic Studies of TEMA Formation

The mechanism for the formation of TEMA generally follows the nucleophilic acyl substitution pathway. However, the specific intermediates and potential side reactions can vary depending on the reactants and conditions.

In the reaction of malonyl chloride with diethylamine, the fundamental steps are nucleophilic attack, formation of a tetrahedral intermediate, and elimination of the chloride leaving group. libretexts.org A crucial mechanistic consideration for malonyl chloride, which is absent in its dialkyl-substituted analogs, is the presence of acidic α-hydrogens (the CH₂ group between the carbonyls). researchgate.net In the presence of a base (like excess diethylamine or pyridine), elimination of HCl can occur to form a highly reactive chlorocarbonyl ketene (B1206846) intermediate. researchgate.netnih.gov This ketene is a powerful electrophile that can then react with the amine. This alternative pathway can influence the reaction's outcome and lead to the formation of byproducts if not carefully controlled. researchgate.net

When using coupling agents like carbodiimides with malonic acid, the mechanism involves the initial activation of the carboxylic acid. The carboxylate oxygen attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. masterorganicchemistry.comfishersci.co.uk This intermediate is an "active ester" with a good leaving group, which is then readily attacked by the amine nucleophile to form the amide bond and a urea (B33335) byproduct. masterorganicchemistry.compeptide.com

Coordination Chemistry of N,n,n ,n Tetraethylmalonamide with Metal Ions

Complexation with f-Block Elements

Lanthanide Coordination Chemistry

The coordination chemistry of N,N,N',N'-Tetraethylmalonamide (TEMA) with lanthanide ions is a subject of significant interest, particularly in the context of designing ligands for selective separation processes in the nuclear fuel cycle. acs.orgacs.org The chemical similarities between trivalent lanthanides and actinides make understanding the structural and coordination behavior of their complexes crucial. acs.orgacs.org Malonamides like TEMA are effective extractants due to the ability of their neutral carbonyl oxygen donors to compete successfully with solvent molecules for binding sites on the metal center. osti.gov

The solid-state structures of lanthanide complexes with TEMA have been elucidated through single-crystal X-ray diffraction. A prominent series of complexes studied is Ln(NO₃)₃(TEMA)₂, where Ln represents a lanthanide ion. acs.orgacs.org Crystal structures have been determined for the neodymium (Nd) and ytterbium (Yb) analogues, which reveal differences in their coordination environments, reflecting the effect of the lanthanide contraction. acs.org

The Nd(NO₃)₃(TEMA)₂ complex crystallizes in the monoclinic P2₁ space group. acs.org In contrast, Yb(NO₃)₃(TEMA)₂ crystallizes in the orthorhombic P2₁2₁2₁ space group. acs.org In both structures, the lanthanide ion is coordinated by two bidentate TEMA ligands and three bidentate nitrate (B79036) anions, resulting in a 10-coordinate metal center. acs.orgchalmers.se The spatial arrangement in the Nd(TEMA)₂(NO₃)₃ complex is considered a common configuration for these types of compounds. osti.gov

Crystallographic Data for Ln(NO₃)₃(TEMA)₂ Complexes

| Parameter | Nd(NO₃)₃(TEMA)₂ | Yb(NO₃)₃(TEMA)₂ |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| a (Å) | 11.2627(4) | 9.3542(1) |

| b (Å) | 20.5992(8) | 18.1148(2) |

| c (Å) | 22.2126(8) | 19.7675(2) |

| α (°) | 90 | 90 |

| β (°) | 102.572(1) | 90 |

| γ (°) | 90 | 90 |

| Z | 6 | 4 |

Data sourced from Den Auwer, C., et al. (2000). acs.org

The structures of lanthanide-TEMA complexes in solution have been investigated using techniques such as Extended X-ray Absorption Fine Structure (EXAFS). acs.orgacs.org Studies on M(NO₃)₃(TEMA)₂ complexes (where M = Nd, Eu, Ho, Yb, Lu) in ethanol (B145695) show that the coordination environment can vary across the lanthanide series. acs.orgchalmers.se

For the lighter lanthanides from neodymium to holmium, the metal coordination sphere in the solvent phase is found to be very similar to the solid-state structure of Nd(NO₃)₃(TEMA)₂. acs.orgacs.org This indicates that these ions are ten-coordinate, binding to two bidentate TEMA ligands and three bidentate nitrate groups. chalmers.se

For the heavier lanthanides, ytterbium and lutetium, a change in the coordination structure is observed. acs.orgacs.org These ions become nine-coordinate in solution. chalmers.se This is achieved through the coordination of two bidentate TEMA ligands, but with one of the nitrate ligands shifting to a monodentate binding mode while the other two remain bidentate. chalmers.se This structural change is attributed to the smaller ionic radii of the later lanthanides. chalmers.se

This compound typically functions as a neutral bidentate ligand when complexing with lanthanide ions. acs.orgchalmers.se The coordination occurs through the two carbonyl oxygen atoms, which are electron-rich due to resonance within the amide functional group. chalmers.se In the widely studied Ln(NO₃)₃(TEMA)₂ complexes, two TEMA molecules coordinate to the central lanthanide ion. acs.orgchalmers.se

The primary and most favorable mode of coordination for TEMA and other malonamides with lanthanides is bidentate chelation via the oxygen atoms of its two carbonyl (C=O) groups. acs.orgosti.gov This binding mode results in the formation of a stable six-membered chelate ring with the metal ion. acs.org The chelation effect, where a multidentate ligand binds to a central atom at two or more points, enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands. osti.gov Spectroscopic studies, including IR, confirm this bidentate coordination through the carbonyl oxygens in lanthanide complexes. acs.orgosti.gov

Coordination Modes and Ligand Denticity of TEMA

Influence of Alkyl Chain Length on Coordination Environment

The length of the alkyl chains on the amide nitrogens of N,N,N',N'-tetraalkylmalonamides plays a crucial role in defining the coordination environment around a metal ion. While this article focuses on the tetraethyl derivative (TEMA), understanding the impact of varying alkyl chain lengths provides valuable context.

Increasing the alkyl chain length from methyl to longer groups introduces greater steric hindrance. researchgate.net This steric bulk can directly influence the stoichiometry of the metal complexes formed. For example, with the smaller lanthanide ions, bulkier ligands may result in complexes with a lower ligand-to-metal ratio compared to less sterically demanding ligands like N,N,N',N'-tetramethylmalonamide (TMMA). researchgate.netosti.gov The ethyl groups of TEMA strike a balance, providing sufficient electron-donating character to the carbonyl oxygens to enhance their coordination ability, while imposing a moderate degree of steric hindrance that shapes the geometry of the coordination sphere.

The conformation of the ligand is also dictated by the alkyl chain length. The flexible ethyl groups in TEMA allow the molecule to adopt a conformation that minimizes steric clashes while effectively chelating a metal ion via its two carbonyl oxygen atoms. chalmers.se Longer or more branched alkyl chains can restrict this conformational flexibility, potentially leading to weaker complexation or the formation of different structural motifs. nih.govresearchgate.netutwente.nlmdpi.com The interplay between the ionic radius of the metal and the steric requirements of the tetraalkylmalonamide ligand is a determining factor for the final structure and stability of the coordination complex. researchgate.netchalmers.se

Thermodynamic and Kinetic Aspects of Lanthanide-TEMA Complexation

The formation of complexes between lanthanide ions and TEMA is a thermodynamically favorable process. osti.govnih.gov This is driven by the chelate effect, where the bidentate TEMA ligand replaces two monodentate solvent molecules, leading to an increase in entropy. The interaction is also favored by the strong affinity of the "hard" lanthanide cations for the "hard" oxygen donor atoms of the TEMA carbonyl groups. The complexation is characterized by a negative Gibbs free energy change (ΔG), indicating spontaneity. The enthalpy change (ΔH) is typically exothermic (negative), reflecting the formation of strong coordinate bonds, while the entropy change (ΔS) is generally positive due to the release of solvent molecules from the lanthanide's coordination sphere. osti.gov

Kinetic studies indicate that the formation of lanthanide-TEMA complexes is generally a rapid process. nih.govinl.gov The rate-determining step is often the desolvation of the lanthanide ion, a common feature in lanthanide complexation reactions. nih.gov The kinetics are influenced by factors such as the specific lanthanide ion (due to the lanthanide contraction), the solvent, and temperature. The dissociation of these complexes is considerably slower, which is a reflection of their thermodynamic stability. nih.gov

Spectroscopic Investigations of Lanthanide-TEMA Interactions

A variety of spectroscopic techniques are essential for characterizing the interactions between lanthanide ions and TEMA. rsc.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local structure around a metal ion. fu-berlin.deuiowa.edu EXAFS studies on lanthanide-TEMA complexes have been crucial in determining the coordination number and bond distances. acs.orgresearchgate.net For instance, in Eu(III)-TEMA complexes, the Eu-O bond distances to the carbonyl oxygens of TEMA have been measured. acs.orgnih.govnih.gov These studies, along with investigations of similar lanthanide complexes, provide precise structural data in both solid and solution phases. acs.orgresearchgate.netiaea.org XANES spectra offer complementary information on the oxidation state and coordination geometry of the lanthanide ion. chemrxiv.orgosti.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is highly sensitive to the changes in vibrational frequencies of a ligand upon coordination to a metal ion. researchgate.netosti.gov The most telling sign of TEMA coordination to a lanthanide is the shift in the C=O stretching frequency (ν(C=O)). acs.orgchemrxiv.orgosti.gov In the free TEMA ligand, the ν(C=O) band has a characteristic frequency. Upon coordination, electron density is pulled from the carbonyl bond towards the metal ion, weakening the C=O bond and causing its stretching frequency to decrease (a red shift). researchgate.net This shift is a definitive indicator of coordination through the carbonyl oxygen atoms. acs.orgchemrxiv.orgnih.gov The magnitude of this red shift can also provide a qualitative measure of the strength of the metal-ligand bond and can be correlated with the polarizing power of the lanthanide cation. chalmers.senih.govias.ac.in

| Complex | Free TEMA ν(C=O) (cm⁻¹) | Complexed TEMA ν(C=O) (cm⁻¹) | Shift (Δν) (cm⁻¹) | Reference |

|---|---|---|---|---|

| Eu(NO₃)₃(TEMA)₂ | ~1650 | ~1610 | ~40 | acs.orgchemrxiv.org |

Raman Spectroscopy

Raman spectroscopy offers complementary vibrational data to IR spectroscopy. researchgate.net It can also be used to monitor the C=O stretching mode in lanthanide-TEMA complexes, with observed shifts mirroring those in the IR spectra. chalmers.searxiv.org This technique is particularly advantageous for studying aqueous solutions due to the weak Raman scattering of water. Furthermore, it allows for the investigation of low-frequency vibrations, such as metal-ligand stretching modes, which provide direct information about the coordination bond. researchgate.neteuropa.eu

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the structure and dynamics of complexes in solution. numberanalytics.com For complexes of TEMA with diamagnetic lanthanide ions such as La(III) and Lu(III), ¹H and ¹³C NMR provide detailed structural information. researchgate.net Changes in the chemical shifts of the TEMA protons and carbons upon complexation help identify the coordination sites.

In the case of paramagnetic lanthanide ions, the NMR spectra of the TEMA ligand are significantly influenced by the metal center. researchgate.net The unpaired f-electrons of the lanthanide cause large shifts in the resonance frequencies, known as Lanthanide-Induced Shifts (LIS), and significant line broadening. researchgate.netnih.gov While this complicates the spectra, the LIS is a powerful tool for determining the three-dimensional structure of the complex in solution. nih.gov The magnitude and direction of the LIS are dependent on the geometric relationship between the nucleus and the paramagnetic metal ion, allowing for a detailed mapping of the coordination environment. researchgate.net

Actinide Coordination Chemistry

The coordination of TEMA with actinides is a field of considerable interest due to the challenge of separating trivalent actinides from lanthanides in spent nuclear fuel.

This compound forms complexes with trivalent actinides such as Americium(III) and Curium(III). acs.orgresearchgate.net In the presence of nitrate ions, TEMA has been shown to form solvent-phase complexes with the general formula Am(NO₃)₃(TEMA)₂. acs.org Spectroscopic studies, including Extended X-ray Absorption Fine Structure (EXAFS), have been instrumental in determining the structure of these complexes in solution. acs.orgoecd-nea.org

The complexation of Am(III) and Cm(III) by amide-type ligands like TEMA is driven by the potential for selective binding. researchgate.net Theoretical calculations suggest that the energetic match between the 5f orbitals of americium and the 2p orbitals of the oxygen and nitrogen atoms in amide ligands contributes to a selective affinity for Am³⁺ over Cm³⁺. researchgate.net This selectivity is crucial for developing advanced separation processes in the nuclear fuel cycle. researchgate.neteuropa.eu

Table 1: Coordination Environment of Am(III) with TEMA

| Feature | Description | Reference |

|---|---|---|

| Complex Formula | Am(NO₃)₃(TEMA)₂ | acs.org |

| Coordination | The Am³⁺ ion is coordinated by the two oxygen atoms of the TEMA ligands and nitrate anions. | acs.org |

| Binding | The interaction is primarily between the hard acid Am³⁺ and the hard base carbonyl oxygen atoms of TEMA. | researchgate.net |

A significant challenge in nuclear waste reprocessing is the separation of trivalent actinides from lanthanides due to their similar ionic radii and chemical properties. mdpi.combarc.gov.in TEMA has been investigated as a potential extractant in processes aiming to achieve this separation. acs.orgmdpi.com

Studies comparing the complexation of TEMA with both lanthanides and actinides have revealed subtle structural differences. For instance, the coordination sphere of the Am(NO₃)₃(TEMA)₂ complex in ethanol has been found to be very similar to that of the Nd(NO₃)₃(TEMA)₂ complex. acs.orgacs.org However, for heavier lanthanides like Yb(III) and Lu(III), a significant elongation of one nitrate oxygen bond is observed in the solvent phase, a feature not seen with americium. acs.org This suggests that steric effects and the nature of the metal-ligand bond play a role in the selectivity. acs.orgchalmers.se The slightly greater covalent character in the actinide-ligand bond compared to the more ionic lanthanide-ligand bond is often cited as a key factor for selectivity. mdpi.combarc.gov.in

Table 2: Comparison of M(NO₃)₃(TEMA)₂ Complex Structures (M = Am, Nd, Yb)

| Metal Ion (M³⁺) | Coordination Environment in Solvent Phase | Key Observation | Reference |

|---|---|---|---|

| Am(III) | Similar to Nd(III) complex | - | acs.org |

| Nd(III) | Metal polyhedron similar to the solid-state structure | Baseline for comparison | acs.org |

| Yb(III) | Significant elongation of one nitrate oxygen bond | Indicates structural differences with heavier lanthanides | acs.org |

The coordination chemistry of TEMA extends to other actinides, notably the uranyl ion (UO₂²⁺). TEMA reacts with uranyl nitrate to form monometallic complexes of the type [UO₂(NO₃)₂(TEMA)]. iaea.org In these complexes, the uranyl ion is typically eight-coordinated in a hexagonal-bipyramidal geometry. iaea.org The TEMA ligand coordinates to the uranyl center in a bidentate fashion through its two carbonyl oxygen atoms. iaea.org

The structure and dimensionality of uranyl complexes with diamides can be influenced by the length of the alkyl spacer between the carbonyl groups. iaea.org For TEMA, with its single methylene (B1212753) spacer, discrete monometallic complexes are formed. iaea.org

Table 3: Structural Data for the [UO₂(NO₃)₂(TEMA)] Complex

| Parameter | Value/Description | Reference |

|---|---|---|

| Formula | [UO₂(NO₃)₂(TEMA)] | iaea.org |

| Uranium Coordination | Eight-coordinate | iaea.org |

| Geometry | Hexagonal-bipyramidal | iaea.org |

| TEMA Coordination Mode | Bidentate (κ²) | iaea.org |

Complexation with Other Metal Ions (e.g., Alkali Metals)

While much of the focus on TEMA is on its interactions with f-block elements, it also exhibits coordination capabilities with other metal ions.

TEMA can act as a complexing agent for alkali metal ions, although the interactions are generally weaker compared to those with trivalent lanthanides and actinides. The complexation is influenced by the nature of the solvent and the specific alkali metal ion. The formation of dimeric bridged and chelated alkali metal complexes with malonamides has been noted in crystallographic databases. ugr.es

The term "organometallic" typically refers to compounds containing at least one metal-carbon bond. While TEMA itself does not form direct metal-carbon bonds, it serves as a ligand in larger organometallic assemblies or coordination complexes. In the context of alkali metals, TEMA can be part of a coordination sphere that influences the reactivity and structure of an organometallic species. The interaction of alkali metal precursors with transition metal complexes, often mediated by donor ligands like diamides, can lead to synergic reactivity in what is termed alkali-metal-mediated metallation. nih.gov These bimetallic systems are crucial in various synthetic organic reactions. nih.gov

Theoretical and Computational Studies of N,n,n ,n Tetraethylmalonamide and Its Complexes

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools for investigating the electronic structure, bonding, and spectroscopic properties of molecules like N,N,N',N'-Tetraethylmalonamide (TEMA) and its metal complexes. These computational methods provide insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for studying f-block element complexes due to its balance of accuracy and computational cost. mdpi.comsoton.ac.uk It is effective for determining the characteristics of lanthanide and actinide materials, where experimental investigations can be limited by toxicity and radioactivity. soton.ac.uk For large systems, DFT is a valuable alternative to more computationally demanding multiconfigurational post-Hartree-Fock approaches. mdpi.com

DFT calculations are instrumental in exploring the differences in chemical bonding between lanthanides and actinides when complexed with ligands such as malonamides. A key area of investigation is the degree of covalency in the metal-ligand bond. The more spatially extended 5f orbitals of actinides compared to the 4f orbitals of lanthanides can lead to a greater covalent character in actinide-ligand bonds. researchgate.net

Theoretical studies using DFT help identify the electronic properties of ligands that preferentially influence actinide/lanthanide separations. umanitoba.ca Computational analyses can probe the involvement of actinide 5f and 6d orbitals in bonding, revealing distinctions from lanthanide complexes. umanitoba.ca For instance, DFT studies on various f-element systems have shown that the potential for more covalent metal-ligand interactions is particularly notable for uranium. mdpi.com The formation of single-electron metal-metal bonds between lanthanides and actinides has also been identified through DFT calculations, highlighting the overlap between hybrid spd orbitals of the two metals. nih.gov

The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard application of DFT that provides critical insights into the reactivity and electronic transitions within a molecule. chemmethod.com In complexes of TEMA, this analysis can elucidate the nature of charge transfer interactions, which are often from the ligand to the metal center (Ligand-to-Metal Charge Transfer, LMCT).

These charge-transfer processes are crucial for understanding the photofunctional properties of lanthanide complexes. osti.gov In studies involving the closely related N,N,N',N'-Tetramethylmalonamide (TMMA), the presence of the TMMA ligand was found to promote the rapid reduction of Ce(IV) to Ce(III). osti.gov This reduction was monitored via UV-Vis spectroscopy by observing the rapid decrease in the intensity of the Ce(IV) LMCT band, a process that DFT can model by calculating orbital energies and compositions. osti.gov The charge transfer is understood to occur from the donor groups (the ligand) to the central acceptor (the metal ion). core.ac.uk Natural Bond Orbital (NBO) analysis is another tool used alongside DFT to quantify the charge transfer between donor and acceptor orbitals. chemmethod.com

DFT calculations are frequently employed to predict the vibrational spectra (Infrared and Raman) of molecules. researchgate.net This is a valuable tool for assigning vibrational modes observed in experimental spectra, especially for complex molecules where bands may overlap. osti.govnih.gov

In comprehensive studies on lanthanide complexes with the analogous ligand N,N,N',N'-Tetramethylmalonamide (TMMA), DFT frequency analysis was paired with experimental IR and Raman spectroscopy to perform in-depth investigations of vibrational modes. osti.govresearchgate.net The stretching frequency of the amide C=O group is particularly diagnostic of the ligand's coordination environment. osti.gov DFT calculations showed that for Ln(trans-TMMA)₂(NO₃)₃ complexes, a strong band around 1583 cm⁻¹ corresponds to the out-of-phase stretching of the C=O bonds on a single TMMA ligand, while a band at 1621 cm⁻¹ results from the in-phase stretching of these bonds. osti.gov These theoretical calculations have demonstrated excellent alignment with experimental IR and Raman spectra for such organometallic systems. chemrxiv.org

| IR (cm⁻¹) | Raman (cm⁻¹) | Assignment | Description |

|---|---|---|---|

| 1621 | 1620 | ν(C=O) | In-phase C=O stretch |

| 1583 | - | ν(C=O) | Out-of-phase C=O stretch |

| 1470 | - | ν₃(NO₃⁻) | Asymmetric stretch |

| 1294 | - | ν₃(NO₃⁻) | Asymmetric stretch |

| 1263 | 1261 | Amide III | ν(O=C-N) |

| 1031 | 1038 | ν₁(NO₃⁻) | Symmetric stretch |

| 630 | - | Amide IV | N-C=O deformation |

| 564 | 564 | Amide VI | Out-of-plane N-C=O deformation |

Computational studies are essential for understanding the conformational landscape of flexible molecules like TEMA. Theoretical analyses can identify stable conformers and determine their relative energies. osti.gov A study on malonamide (B141969) and its N-methylated derivatives, including N,N,N',N'-tetramethylmalonamide, identified two stable conformations for each derivative. osti.gov

The conformational equilibrium in such molecules can be influenced by subtle stereoelectronic interactions, such as the anomeric effect. semanticscholar.org The anomeric effect is generally understood as the interaction between a lone pair on a heteroatom and an adjacent antibonding (σ*) orbital. nih.gov In the context of a malonamide structure, this could involve donation from a nitrogen lone pair into a C-C or C=O antibonding orbital, or from an oxygen lone pair into a C-N antibonding orbital. These donor-acceptor interactions stabilize certain conformations over others that might be predicted to be more stable based on sterics alone. semanticscholar.orgnih.gov DFT and Natural Bond Orbital (NBO) analyses are used to investigate these effects by quantifying the stabilization energies associated with such orbital interactions. semanticscholar.org

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on the fundamental laws of quantum mechanics without extensive parameterization from experimental data. A theoretical study on malonamide, N,N'-dimethylmalonamide, and N,N,N',N'-tetramethylmalonamide compared the results of various computational levels. osti.gov This research contrasted the structural parameters and relative energies of different conformers calculated using Hartree-Fock (an ab initio method), Møller-Plesset perturbation theory (another ab initio method that includes electron correlation), and different levels of density functional theory. osti.gov

The findings showed that significant differences in both molecular structure and relative energy can be obtained depending on the level of theory used. osti.gov This highlights the importance of selecting an appropriate computational method and serves as a reminder that results from different ab initio and DFT approaches should be carefully compared and validated where possible.

Density Functional Theory (DFT) Studies

Multiscale Modeling Approaches in Solvent Extraction Systems

The processes governing solvent extraction span multiple length and time scales, from the quantum mechanical interactions of metal-ligand bonding to the macroscopic behavior of fluid dynamics. A single simulation method cannot capture this entire range. Therefore, a multiscale modeling approach is essential for a comprehensive understanding of systems involving extractants like this compound. anr.frbohrium.comresearchgate.net This strategy combines different computational techniques, each suited for a specific scale, to create a holistic model of the extraction process. anr.fr

A typical multiscale framework for malonamide-based extraction includes:

Quantum Mechanics (QM): At the most fundamental level, QM methods are used to describe the electronic structure, bonding, and reactivity of the metal-extractant complexes. bohrium.com

Classical Molecular Dynamics (MD): At the atomistic or nanoscale level, MD simulations model the dynamic behavior of thousands of molecules to study phenomena like solvation, aggregation, and interfacial transport. anr.frbohrium.com

Mesoscopic Modeling: At an intermediate scale, coarse-grained models like Brownian dynamics or dissipative particle dynamics are used to simulate larger systems over longer timescales, capturing phenomena like micelle formation, phase stability, and the formation of a "third phase"—an undesirable extractant-rich phase that can disrupt the separation process. researchgate.netanr.frbohrium.com

This hierarchical approach allows insights from the most detailed (quantum) level to inform the parameters used in the less detailed, but larger-scale (classical and mesoscopic) simulations. researchgate.net Ultimately, this connects the molecular properties of the extractant to the process-level performance observed in chemical engineering applications. anr.fr

At the core of the extraction process is the formation of a coordination complex between the metal ion and the this compound ligand. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable for studying these interactions with high accuracy. nih.govosti.gov DFT can be used to optimize the geometry of the metal-TEMA complexes, calculate their binding energies, and analyze the nature of the chemical bonds formed between the metal ion and the carbonyl oxygen atoms of the malonamide. nih.govresearchgate.net

For instance, DFT studies on the closely related N,N,N',N'-tetramethylmalonamide (TMMA) complexed with lanthanide(III) ions have provided detailed structural information. These calculations, often paired with IR and Raman spectroscopy, help assign vibrational modes and understand how the ligand's coordination changes across the lanthanide series. osti.govresearchgate.net Such studies have shown that DFT can predict the preference of certain extractants for actinides over lanthanides, a critical factor in nuclear waste reprocessing. nih.govacs.org The calculated differences in complexation energy between an actinide (e.g., Americium) and a lanthanide (e.g., Europium) can be correlated with experimentally observed separation factors.

Table 1: Selected DFT-Calculated Structural Parameters for Lanthanide-TMMA Complexes Note: The following data is for the analogous compound N,N,N',N'-tetramethylmalonamide (TMMA) as a representative model for tetra-alkyl malonamides.

| Lanthanide (Ln) | Complex Stoichiometry | Avg. Ln-O(TMMA) Bond Length (Å) | Avg. Ln-O(Nitrate) Bond Length (Å) | Coordination Number |

| Lanthanum (La) | La(trans-TMMA)₂(NO₃)₃ | 2.4897 | 2.6455 | 10 |

| Samarium (Sm) | Sm(trans-TMMA)₂(NO₃)₃ | 2.4335 | 2.5864 | 10 |

| Dysprosium (Dy) | [Dy(TMMA)₃(NO₃)₂]⁺[Dy(TMMA)(NO₃)₄]⁻ | 2.3229 | 2.4926 | 9 (cationic part) |

| Thulium (Tm) | [Tm(TMMA)₃(NO₃)₂]⁺[Tm(TMMA)(NO₃)₅]⁻ | 2.2896 | 2.4437 | 9 (cationic part) |

Data sourced from studies on N,N,N',N'-tetramethylmalonamide (TMMA) complexes. osti.gov

Classical simulations, primarily Molecular Dynamics (as discussed in section 4.2), take the parameters and insights from quantum calculations (such as partial atomic charges and bond force constants) to model larger, more complex systems. This powerful combination allows researchers to bridge the gap from the electronic structure of a single complex to the collective behavior of the entire solvent phase.

While atomistic simulations provide great detail, they are computationally too expensive to model large-scale phenomena like phase separation or the formation of microemulsions, which can occur in solvent extraction systems. researchgate.net Mesoscopic modeling bridges this gap by coarse-graining the system, where groups of atoms or entire molecules are represented as single particles. anr.frresearchgate.net

In the context of malonamide extractants, mesoscopic models are used to understand the formation of a third phase. researchgate.net This phenomenon is linked to the attractive interactions between the reverse micelles formed by the extractant molecules. researchgate.net By modeling the system at this coarser level, simulations can explore the conditions of temperature, concentration, and metal loading that lead to this undesirable phase splitting.

Approaches used in mesoscopic modeling of these systems include Brownian dynamics and models based on the theory of microemulsions. anr.fr For example, the organic phase can be represented as a water/oil mixture that is thermodynamically stabilized by the malonamide extractant, which acts as a surfactant. anr.fr These models can predict phase behavior and help formulate solvent compositions that are more stable and efficient, thereby assisting in the optimization of industrial-scale separation processes. researchgate.netresearchgate.net

Structure-Reactivity and Structure-Selectivity Relationships

A central goal of theoretical and computational studies is to establish clear relationships between the molecular structure of an extractant like this compound and its performance in terms of extraction power (reactivity) and ability to discriminate between different metals (selectivity). researchgate.net Computational chemistry allows for the systematic investigation of how modifications to the extractant's structure influence these properties.

The selectivity of malonamides for trivalent actinides over lanthanides is a key challenge in nuclear fuel reprocessing. cern.ch The chemical similarity between these f-block elements makes their separation difficult. Theoretical studies have shown that selectivity arises from subtle differences in the nature of their bonding with the ligand. Actinide-ligand bonds have a slightly greater degree of covalency compared to the more ionic lanthanide-ligand bonds. Ligands can be designed to exploit this difference. For instance, incorporating "soft" donor atoms (like nitrogen) alongside the "hard" carbonyl oxygen donors in the extractant structure can enhance actinide selectivity. cern.ch

Computational studies on a series of diamides have demonstrated how the backbone connecting the two amide functional groups affects extraction capability. researchgate.net The length and flexibility of this spacer influence the ligand's ability to form a stable chelate ring with the metal ion. For malonamides, the central methylene (B1212753) group provides a scaffold for forming a stable six-membered chelate ring.

Furthermore, the alkyl groups on the nitrogen atoms (ethyl groups in TEMA) play a crucial role. They influence the molecule's solubility in the organic diluent and its basicity. Quantum chemical calculations have been used to correlate the calculated basicity of malonamides with their extraction performance, providing a method to computationally screen potential new extractants before their synthesis. iaea.org Studies on lanthanide complexes with N,N,N',N'-tetramethylmalonamide show that the contraction of the ionic radius across the lanthanide series leads to distinct changes in coordination number and geometry, directly impacting the thermodynamics of extraction. osti.govresearchgate.net This systematic change in structure across the series is a key factor in the differing distribution ratios observed for light versus heavy lanthanides. osti.gov

Applications of N,n,n ,n Tetraethylmalonamide in Separation Science

Solvent Extraction Processes

Solvent extraction, or liquid-liquid extraction, is a primary application for malonamides. In these processes, an organic solvent containing the extractant is mixed with an aqueous solution containing the target metal ions. The malonamide (B141969) selectively binds to the metal ions, transferring them to the organic phase. Subsequent changes in the aqueous phase conditions, such as acidity, can then be used to strip the metal ions from the organic phase, achieving separation and purification.

Advanced nuclear fuel cycles aim to reduce the long-term radiotoxicity of nuclear waste by partitioning and transmuting long-lived radionuclides. osti.govoecd-nea.org Malonamides play a crucial role in these strategies by enabling the separation of highly radiotoxic minor actinides, such as americium (Am) and curium (Cm), from the bulk of fission and activation products present in spent nuclear fuel. osti.govosti.gov The PUREX (Plutonium Uranium Reduction Extraction) process, a mature technology, recovers plutonium and uranium but leaves other long-lived radionuclides in the high-level liquid waste. osti.govosti.gov Processes utilizing malonamides are designed to treat this raffinate from the PUREX process. osti.govosti.gov By separating these elements, the volume of high-level waste requiring deep geological disposal can be significantly reduced, and the separated actinides can potentially be transmuted into shorter-lived or stable isotopes in advanced nuclear reactors. oecd-nea.orgclearpath.org

A significant challenge in reprocessing spent nuclear fuel is the chemical similarity between trivalent actinides (An(III)) and trivalent lanthanides (Ln(III)), which are abundant fission products. osti.gov The DIAMEX-SANEX process is a liquid-liquid extraction strategy developed to address this separation. osti.goviaea.org

The process generally involves two main stages:

DIAMEX (DIAMide EXtraction): In this step, a malonamide extractant is used to co-extract both An(III) and Ln(III) from a highly acidic aqueous phase (e.g., nitric acid) into an organic phase. osti.govosti.gov

SANEX (Selective ActiNide EXtraction): The loaded organic phase is then contacted with a different aqueous solution. In one conceptualization of the SANEX process, an acidic extractant, such as a dialkylphosphoric acid, is added to the organic phase. osti.govosti.gov This second extractant has a higher affinity for the lanthanides. By contacting this modified organic solvent with a dilute acid or complexing agent solution, the actinides are selectively stripped back into the aqueous phase, while the lanthanides remain complexed in the organic phase. osti.govresearchgate.net

The reference malonamide often cited for process development is N,N′-dimethyl-N,N′-dioctylhexylethoxy malonamide (DMDOHEMA), chosen for its favorable properties. osti.govresearchgate.netiaea.org However, the fundamental principle relies on the malonamide functional group common to N,N,N',N'-Tetraethylmalonamide.

The efficiency and selectivity of the extraction process are highly dependent on the molecular structure of the malonamide ligand. osti.gov The design of the substituents on the nitrogen atoms and the central carbon of the malonamide backbone influences several key properties, including basicity, solubility, and steric hindrance, which in turn affect the metal-ligand complexation. osti.govresearchgate.net

Systematic studies on N,N,N',N'-Tetramethylmalonamide (TMMA) complexes with lanthanides have shown that even subtle changes in the metal ion's size due to lanthanide contraction can lead to different coordination structures (e.g., spatial arrangement, coordination numbers, and ligand denticities). osti.govosti.gov These structural variations can help explain the differences in extraction behavior observed across the lanthanide series. osti.gov Research indicates that ligands with lower basicity can achieve higher metal extraction. researchgate.net The introduction of different functional groups, such as phenyl or ether groups, or varying the length and branching of alkyl chains, modifies the electronic and steric environment around the coordinating oxygen atoms, thereby fine-tuning the ligand's affinity and selectivity for specific metal ions. researchgate.net

Table 1: Influence of Ligand Structural Features on Extraction Properties

| Structural Feature | Influence on Properties | Effect on Extraction |

|---|---|---|

| Alkyl Chain Length | Increases lipophilicity, potentially reducing solubility in the aqueous phase. | Can improve organic phase compatibility and reduce third-phase formation. researchgate.net |

| Basicity of Carbonyl Oxygen | Governs the strength of the metal-ligand bond. Lower basicity can be favorable. | A relationship between lower basicity and higher metal extraction has been observed. researchgate.net |

| Steric Hindrance | Bulky substituents near the coordination site can influence selectivity by favoring certain metal ion sizes. | Can be tuned to improve selectivity between actinides and lanthanides. osti.gov |

Liquid-Liquid Interfacial Phenomena

The interfacial activity of malonamides depends on their chemical structure, the acidity of the aqueous phase, and the type of organic diluent used. researchgate.net The accumulation and orientation of extractant molecules at the interface can facilitate or hinder the transfer of metal ions. An important phenomenon in solvent extraction is the formation of a "third phase," a precipitate-like layer between the aqueous and organic phases that complicates the process. Interfacial studies help in understanding the conditions that lead to such instabilities. researchgate.net For some malonamide systems, it was observed that interfacial tension values increased over time, indicating a slow process of achieving complete phase separation. researchgate.net

Table 2: Factors Affecting Interfacial Tension in Malonamide Extraction Systems

| Factor | Observation |

|---|---|

| Malonamide Structure | The chemical nature of the substituents (e.g., phenyl vs. cyclohexyl) affects interfacial efficiency. researchgate.net |

| Aqueous Phase Acidity | The concentration of acid (e.g., HCl) in the aqueous phase influences the IT. researchgate.net |

| Organic Diluent | The polarity and nature of the diluent (e.g., 1,2-dichloroethane (B1671644) vs. toluene) alter the interfacial behavior. researchgate.net |

| Phase Separation Time | Interfacial tension can change over long periods, suggesting that reaching equilibrium can be slow. researchgate.net |

Membrane-Based Separations

Membrane-based separation is a technology that uses permeable membranes to separate components from a liquid stream. While this compound is a well-established solvent extractant, its direct application as a primary active component in membrane-based separation systems is not extensively documented in the available scientific literature. Such applications could theoretically involve carrier-facilitated transport, where the malonamide is embedded within a liquid membrane to transport specific ions across it. However, detailed research findings focusing on this compound for this purpose are limited.

Advanced Analytical and Characterization Techniques for N,n,n ,n Tetraethylmalonamide Complexes

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the precise molecular structure of a compound. The technique involves mounting a high-quality single crystal on a diffractometer, where it is irradiated with a monochromatic X-ray beam (commonly Mo Kα radiation). osti.govresearchgate.net As the crystal is rotated, a three-dimensional diffraction pattern is collected on a detector. osti.gov This pattern is then analyzed to solve the crystal structure, a process that involves determining the unit cell dimensions, space group, and atomic positions. The final refined structure provides a detailed view of the molecule, including the coordination environment of metal centers in complexes of N,N,N',N'-Tetraethylmalonamide, the conformation of the ligand, and intermolecular interactions. researchgate.net

While specific crystallographic data for an this compound complex is not detailed in the provided sources, the analysis of the closely related N,N,N',N'-tetramethylmalonamide (TMMA) with lanthanide nitrates illustrates the type of data generated. In such studies, researchers were able to identify coordination numbers, variations in spatial ligand arrangement, and ligand denticities across the lanthanide series. osti.govresearchgate.net

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal XRD Analysis (Illustrative Example from a Lanthanide-TMMA Complex) Note: The following data is for a complex of N,N,N',N'-tetramethylmalonamide (TMMA), a related compound, and is presented to illustrate the parameters determined by this technique.

| Parameter | Illustrative Value (for La(trans-TMMA)₂(NO₃)₃) |

| Chemical Formula | C₁₄H₂₈LaN₇O₁₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.136(3) |

| b (Å) | 17.502(6) |

| c (Å) | 14.881(5) |

| β (°) | 108.18(1) |

| Volume (ų) | 2509.1(1) |

| Z (Formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.766 |

This interactive table showcases typical data obtained from a single-crystal XRD experiment, providing fundamental information about the crystal's structure.

Powder X-ray diffraction (PXRD) is a complementary technique used primarily to assess the bulk purity and phase identity of a crystalline solid. Unlike single-crystal XRD, PXRD is performed on a finely ground powder sample. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. osti.gov

A key application of PXRD in the study of malonamide (B141969) complexes is the confirmation of bulk sample purity. osti.gov After a structure is determined by single-crystal XRD, a theoretical powder pattern can be calculated. This calculated pattern is then compared to the experimental PXRD pattern of the bulk material. A close match confirms that the single crystal is representative of the entire sample and that no significant crystalline impurities are present. osti.gov This method was effectively used to confirm the prevalence of the Eu-cis-TMMA complex in a bulk solid-state material. osti.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a sample, as well as to elucidate its chemical structure.

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of large, non-volatile, and thermally fragile molecules, such as metal-ligand complexes. ESI is considered a "soft ionization" technique because it transfers molecules from a liquid phase into the gas phase as ions with minimal fragmentation. This allows for the detection of the intact complex ion, providing direct evidence of its composition in solution. The technique is widely popular in the field of bioanalysis for its ability to analyze large molecules directly from a liquid state. Although ESI-MS is known to be susceptible to matrix effects, which can alter the analyte's signal due to the presence of other compounds, it remains a powerful tool for characterizing coordination complexes.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector like a mass spectrometer, it becomes a powerful tool for both qualitative and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.org It is an effective method for analyzing volatile and thermally stable compounds. ajrconline.org

For purity analysis, this compound is injected into the GC, where it is vaporized and separated from any volatile impurities as it passes through a capillary column. semanticscholar.org The purity of the compound can be determined from the resulting chromatogram, with commercial suppliers reporting purities greater than 97.0% based on GC analysis. tcichemicals.com

GC-MS is also a critical tool for identifying potential degradation products. ajrconline.org Should the this compound molecule break down due to factors like hydrolysis, the resulting smaller molecules can be separated by the GC. The mass spectrometer then analyzes each separated compound, providing a mass spectrum that acts as a molecular fingerprint. By comparing these spectra to established libraries (e.g., NIST), the identity of the degradation products can be determined. semanticscholar.org Highly polar degradation products, such as those that might arise from hydrolysis, may require a chemical modification step known as derivatization to increase their volatility for successful GC-MS analysis. nih.govosti.gov

Electrochemical Methods (e.g., Voltammetry)

Electrochemical methods, particularly voltammetry, are powerful tools for investigating the redox properties of metal complexes, including those formed with N,N,N',N'-tetra-alkylmalonamides. These techniques provide valuable insights into the electron transfer processes, stability of different oxidation states, and the influence of the ligand environment on the metal center's electronic properties. While specific electrochemical data for this compound (TEMA) complexes are not extensively available in the reviewed literature, the principles and applications of these methods can be effectively illustrated by examining studies on structurally similar diamide (B1670390) and other relevant ligand complexes with f-block elements.

Cyclic voltammetry (CV) is a widely used technique to probe the redox behavior of metal complexes. nih.gov In a typical CV experiment, the potential is swept linearly to a set value and then reversed, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials (anodic and cathodic peak potentials) and the reversibility of the electron transfer process.

The redox potentials of metal complexes are sensitive to the nature of the central metal ion and the coordinating ligands. For instance, studies on actinide complexes with Schiff-base ligands have shown that the redox potentials of the An(V)/An(VI) couple are strongly dependent on the specific actinide element (U, Np, Pu). nih.gov The values for the [AnVIO₂(saldien)] complexes were found to be -1.667 V for Uranium, -0.650 V for Neptunium, and -0.698 V for Plutonium (vs Fc⁰/⁺), indicating a significant influence of the 5f electron configuration on the redox behavior. nih.gov

In the context of lanthanide and actinide separations, understanding the electrochemical properties of complexes with ligands like malonamides is crucial. While detailed electrochemical studies on TEMA are scarce, research on related N,N,N',N'-tetramethylmalonamide (TMMA) has provided insights into the coordination chemistry across the lanthanide series, which is fundamental to their separation behavior. osti.govresearchgate.net The stability of different oxidation states, which can be probed by voltammetry, directly impacts the efficiency of separation processes.

The application of voltammetric techniques extends to the study of lanthanide complexes with various organic ligands. For example, the reduction potentials for a series of lanthanide complexes with tris(trimethylsilyl)cyclopentadienyl ligands have been systematically measured. nih.gov These studies help in understanding the accessibility of the Ln(II) oxidation state across the lanthanide series.

The following data tables present findings from electrochemical studies on complexes with ligands analogous to TEMA, illustrating the type of information that can be obtained through voltammetric analysis.

Table 1: Redox Potentials of Actinide Complexes with a Schiff-Base Ligand

This table presents the redox potentials for the An(V)/An(VI) couple in [AnVIO₂(saldien)] complexes, demonstrating the effect of the actinide metal center on the electrochemical properties. The potentials are reported versus the ferrocene/ferrocenium (Fc⁰/⁺) couple.

| Complex | Redox Couple | Potential (V vs Fc⁰/⁺) | Reference |

|---|---|---|---|

| [UVIO₂(saldien)] | U(V)/U(VI) | -1.667 | nih.gov |

| [NpVIO₂(saldien)] | Np(V)/Np(VI) | -0.650 | nih.gov |

| [PuVIO₂(saldien)] | Pu(V)/Pu(VI) | -0.698 | nih.gov |

Table 2: Computed Reduction Potentials of Actinide(III)/(II) Complexes with a Calix nih.govpyrrole nih.govbenzene Ligand

This table shows the computed reduction potentials for a series of actinide complexes, which are comparable to experimental values for similar systems. These theoretical calculations complement experimental electrochemical data. The potentials are reported versus the ferrocene/ferrocenium (Fc⁺/Fc) couple in THF.

| Actinide (An) | Redox Couple | Computed E⁰ (V vs Fc⁺/Fc) | Reference |

|---|---|---|---|

| Ac | Ac(III)/Ac(II) | -2.45 | rsc.org |

| Th | Th(III)/Th(II) | -2.26 | rsc.org |

| Pa | Pa(III)/Pa(II) | -1.89 | rsc.org |

| U | U(III)/U(II) | -1.64 | rsc.org |

| Np | Np(III)/Np(II) | -1.81 | rsc.org |

| Pu | Pu(III)/Pu(II) | -1.73 | rsc.org |

Table 3: Electrochemical Data for Europium(III) Reduction in Different Systems

This table provides examples of the electrochemical reduction of Europium(III) to Europium(II) in various environments, highlighting the influence of the solvent and supporting electrolyte system on the redox potential.

| System | Redox Couple | Potential (V vs Fc/Fc⁺) | Reference |

|---|---|---|---|

| Eu(III) in BMPyNTf₂ at 373 K | Eu(III)/Eu(II) | -0.45 | osti.gov |

| Eu(III) in BMPyNTf₂ | Eu(II)/Eu(0) | -2.79 | osti.gov |

These examples underscore the utility of electrochemical methods in characterizing the fundamental properties of f-element complexes with ligands that are of interest for advanced nuclear fuel cycles and other applications. Further electrochemical investigations specifically on this compound complexes would be invaluable for a more complete understanding of their behavior and potential applications.

Environmental Behavior and Degradation Studies of N,n,n ,n Tetraethylmalonamide

Environmental Fate and Transport Processes

The movement and persistence of N,N,N',N'-Tetraethylmalonamide in the environment are governed by several interconnected processes, including its transformation through biological and abiotic pathways, as well as its interaction with soil and sediment.

The biodegradation of this compound is anticipated to be a primary mechanism for its removal from the environment. As a tertiary amide, its biotransformation is likely to proceed through pathways observed for other compounds in this class. nih.gov Studies on various amide-containing compounds have shown that tertiary amides typically undergo N-dealkylation as a key initial step in their microbial degradation. nih.gov This process involves the removal of one of the ethyl groups from the nitrogen atom.

Following N-dealkylation, the resulting secondary amide can undergo hydrolysis, cleaving the amide bond to form a carboxylic acid and a secondary amine. It is also possible for the malonamide (B141969) structure to be cleaved, leading to the formation of smaller organic acids and amines, which can then be further utilized by microorganisms as carbon and nitrogen sources.

While specific studies on this compound are limited, research on the biodegradation of other structurally related amides, such as N,N-diethylacetamide, indicates that oxidative N-dealkylation is a significant metabolic pathway. nih.govnih.gov

Table 1: Postulated Biotransformation Reactions for this compound

| Reaction Type | Description | Potential Products |

| N-dealkylation | Removal of an ethyl group from a nitrogen atom. | N,N,N'-Triethylmalonamide, Acetaldehyde |

| Amide Hydrolysis | Cleavage of the amide bond. | N,N-Diethylmalonamic acid and Diethylamine (B46881) |

| Further Degradation | Breakdown of intermediate products. | Malonic acid, Diethylamine, Ethylamine, Acetic acid |

Note: The pathways and products listed are hypothetical and based on the degradation of structurally similar compounds.

Hydrolysis:

The hydrolysis of the amide bonds in this compound is a potential abiotic degradation pathway. Generally, amides can be hydrolyzed under both acidic and alkaline conditions, although they are relatively stable at neutral pH. The rate of hydrolysis is influenced by pH and temperature. For tertiary amides, the steric hindrance from the alkyl groups can affect the rate of hydrolysis. Information on the structurally similar N,N-diethyl-m-toluamide (DEET) suggests that abiotic degradation in water through hydrolysis is a slow process. researchgate.net

Photolysis:

Photolysis, or degradation by light, is another potential abiotic degradation pathway for organic compounds in the environment. For this compound, this would involve the absorption of light energy, leading to the cleavage of chemical bonds. The extent of photolysis depends on the presence of chromophores within the molecule that can absorb light in the environmentally relevant spectrum (wavelengths >290 nm). While specific photolysis data for this compound is not available, studies on other amides suggest that photolytic degradation can occur, particularly in the presence of photosensitizers. For the related compound DEET, photolysis is considered a limited removal process in water. researchgate.net

Table 2: Estimated Abiotic Degradation Parameters for this compound

| Degradation Process | Condition | Estimated Half-life |

| Hydrolysis | Neutral pH | Slow |

| Hydrolysis | Acidic/Alkaline pH | Moderate |

| Photolysis | Aqueous | Slow |

Note: These are estimated values based on the behavior of structurally similar amide compounds.

The interaction of this compound with soil and sediment is a critical factor in its environmental transport and bioavailability. Adsorption to soil particles can reduce its mobility in the environment, while desorption can release it back into the soil solution, making it available for transport or degradation.

The extent of adsorption is influenced by the physicochemical properties of both the compound and the soil, such as organic carbon content, clay content, and pH. Amide-containing compounds have been shown to adsorb to soil matrices. The Freundlich equation is commonly used to describe the adsorption-desorption behavior of organic compounds in soil.

Table 3: Predicted Soil Adsorption and Desorption Parameters for this compound

| Parameter | Description | Predicted Value Range |

| Kf | Freundlich adsorption coefficient | Low to Moderate |

| 1/n | Freundlich exponent (adsorption intensity) | 0.8 - 1.0 |

| Koc | Organic carbon-water (B12546825) partition coefficient | Low to Moderate |

| Desorption | Hysteresis | Low to Moderate |

Note: The predicted values are based on the general behavior of polar, water-soluble organic compounds and related amides.

The mobility of this compound in soil is expected to be influenced by its water solubility and its potential for adsorption. Based on its structure, it is likely to have moderate mobility in soil. nih.gov

Metabolite Identification and Characterization

To date, specific studies identifying the environmental metabolites of this compound are not publicly available. However, based on the predicted biotransformation pathways for tertiary amides, a number of potential metabolites can be postulated.

The primary metabolites are likely to result from N-dealkylation and amide hydrolysis. Oxidative N-dealkylation of one of the N-ethyl groups would lead to the formation of N,N,N'-Triethylmalonamide and Acetaldehyde . Subsequent dealkylation could produce N,N'-Diethylmalonamide .

Hydrolysis of the amide bond in the parent compound or its dealkylated metabolites would result in the formation of carboxylic acids and amines. For instance, hydrolysis of this compound would yield N,N-Diethylmalonamic acid and Diethylamine . Further hydrolysis of N,N-Diethylmalonamic acid would produce Malonic acid and another molecule of Diethylamine.

Table 4: Potential Metabolites of this compound

| Metabolite Name | Chemical Formula | Formation Pathway |

| N,N,N'-Triethylmalonamide | C9H18N2O2 | N-dealkylation |

| N,N'-Diethylmalonamide | C7H14N2O2 | Sequential N-dealkylation |

| N,N-Diethylmalonamic acid | C7H13NO3 | Amide hydrolysis |

| Diethylamine | C4H11N | Amide hydrolysis |

| Malonic acid | C3H4O4 | Amide hydrolysis |

| Acetaldehyde | C2H4O | N-dealkylation |

Note: The identification of these metabolites is speculative and based on established degradation pathways for similar chemical structures.

Further research employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) would be necessary to definitively identify and quantify the metabolites of this compound in various environmental matrices.

Toxicological Considerations and Safety Aspects of N,n,n ,n Tetraethylmalonamide

Mechanistic Toxicology Studies

The mechanisms of toxicity for the broad class of amides are diverse and depend heavily on the specific structure of the molecule. While many simple amides are likely hydrolyzed by non-specific amidases in the liver, the toxic effects of others have not been fully elucidated on a molecular or cellular basis. For some amides, specific target organ toxicities have been identified. For example, acrylamide is known to produce neurologic effects in both humans and experimental animals, while dimethylformamide and dimethylacetamide have demonstrated liver injury in animal studies.

A significant mechanistic concern for secondary and tertiary amides is their potential to react with nitrites under acidic conditions to form N-nitroso compounds (nitrosamides). ca.gov These nitrosamides are pro-carcinogens that require metabolic activation, typically by cytochrome P450 enzymes, to form highly reactive alkylating agents, such as diazonium ions. ca.govnih.gov These electrophilic species can then react with cellular macromolecules, including DNA, which is a critical step in initiating carcinogenesis. ca.gov

Carcinogenic Potential and DNA Alkylation (if applicable to this specific compound class)

The carcinogenic potential of amides is a significant toxicological consideration, primarily linked to their ability to form N-nitroso compounds. ca.gov When amides are in the presence of nitrite, particularly in acidic environments like the stomach, they can undergo nitrosation to form nitrosamides. ca.gov These compounds are recognized as genotoxic and carcinogenic. ca.govnih.gov

The mechanism of carcinogenicity is rooted in their function as alkylating agents. ca.gov Following metabolic activation, the resulting electrophiles form covalent bonds with DNA, creating DNA adducts. ca.gov This alkylation can occur at various positions on the DNA bases, and if not repaired, these adducts can lead to mutations during DNA replication, a key event in the initiation of cancer. ca.gov

Several amides have been evaluated by the International Agency for Research on Cancer (IARC) and classified based on their carcinogenic potential. While N,N,N',N'-Tetraethylmalonamide itself has not been assessed, the classifications of other amides provide context for the potential hazards within this chemical class.

Table 1: IARC Carcinogenicity Classifications for Select Amide Compounds

| Compound | IARC Classification | Description |

|---|---|---|

| Acrylamide | Group 2A | Probably carcinogenic to humans |

| Dimethylformamide | Group 2B | Possibly carcinogenic to humans |

Structure-Toxicity Relationships